Pyraclostrobin-d6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

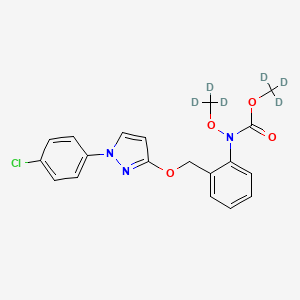

Structure

3D Structure

Properties

Molecular Formula |

C19H18ClN3O4 |

|---|---|

Molecular Weight |

393.9 g/mol |

IUPAC Name |

trideuteriomethyl N-[2-[[1-(4-chlorophenyl)pyrazol-3-yl]oxymethyl]phenyl]-N-(trideuteriomethoxy)carbamate |

InChI |

InChI=1S/C19H18ClN3O4/c1-25-19(24)23(26-2)17-6-4-3-5-14(17)13-27-18-11-12-22(21-18)16-9-7-15(20)8-10-16/h3-12H,13H2,1-2H3/i1D3,2D3 |

InChI Key |

HZRSNVGNWUDEFX-WFGJKAKNSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])OC(=O)N(C1=CC=CC=C1COC2=NN(C=C2)C3=CC=C(C=C3)Cl)OC([2H])([2H])[2H] |

Canonical SMILES |

COC(=O)N(C1=CC=CC=C1COC2=NN(C=C2)C3=CC=C(C=C3)Cl)OC |

Origin of Product |

United States |

Foundational & Exploratory

The Role of Pyraclostrobin-d6 in Modern Analytical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of Pyraclostrobin-d6 in research, focusing on its critical role as an internal standard in analytical methodologies. Pyraclostrobin, a broad-spectrum strobilurin fungicide, is extensively used in agriculture to control a wide range of plant pathogens.[1][2] Consequently, sensitive and accurate methods are required to monitor its residue levels in various environmental and biological matrices. This guide will detail the experimental protocols, present quantitative data from relevant studies, and illustrate key workflows and pathways using Graphviz diagrams.

Core Application: An Internal Standard for Accurate Quantification

This compound is a stable isotope-labeled version of pyraclostrobin, where six hydrogen atoms have been replaced with deuterium. Its primary and crucial use in research is as an internal standard (IS) for the quantification of pyraclostrobin in complex samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The rationale for using a stable isotope-labeled internal standard is to correct for variations that can occur during sample preparation, extraction, and instrumental analysis. Since this compound is chemically identical to pyraclostrobin, it behaves similarly throughout the analytical process. However, its increased mass due to the deuterium atoms allows it to be distinguished from the unlabeled analyte by the mass spectrometer. By adding a known amount of this compound to each sample at the beginning of the workflow, any loss of analyte during the procedure will be mirrored by a proportional loss of the internal standard. This allows for a more accurate and precise calculation of the analyte concentration.

Quantitative Data from Pyraclostrobin Analysis using LC-MS/MS

The following tables summarize typical quantitative data from studies analyzing pyraclostrobin residues in various matrices. While these studies may not all explicitly state the use of this compound, the reported limits of detection (LOD), limits of quantification (LOQ), and recovery rates are representative of the performance of methods that employ a deuterated internal standard for accurate quantification.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Pyraclostrobin in Various Matrices

| Matrix | Method | LOD | LOQ | Reference |

| Drinking and Surface Water | LC/MS/MS | 0.0006 µg/L | 0.003 µg/L | [3] |

| Peanut and Soil | QuEChERS-LC-MS/MS | - | 0.00026 - 0.0037 mg/kg | |

| Cucumber | QuEChERS-UHPLC-MS/MS | - | - | [4] |

| Pepper and Soil | LC-MS/MS | 0.0015 mg/kg | 0.005 mg/kg | [5] |

| Apples | UHPLC-MS/MS | - | 0.01 mg/kg | [1][6] |

| Wax Gourd | HPLC-MS/MS | - | 0.01 mg/kg | [2] |

Table 2: Recovery Rates of Pyraclostrobin in Spiked Samples

| Matrix | Fortification Levels | Recovery Range (%) | Relative Standard Deviation (RSD) (%) | Reference |

| Peanut and Soil | 0.005, 0.05, 0.5 mg/kg | 80.3 - 109.4 | 1.1 - 8.2 | |

| Cucumber | Three spiking levels | 89.8 - 103.6 | 3.6 - 7.5 | [4] |

| Pepper | Three spiking levels | 80.14 - 97.69 | < 6.5 | [5] |

| Apples | 0.01, 0.05, 0.5 mg/kg | 96.0 - 103.8 | 0.8 - 2.3 | [1][6] |

| Wax Gourd | 0.01, 0.1, 1.0 mg/kg | 95.8 - 102.4 | 2.1 - 3.8 | [2] |

Detailed Experimental Protocol: A Representative QuEChERS and LC-MS/MS Method

The following is a detailed, representative protocol for the analysis of pyraclostrobin in a food matrix, such as cucumber, using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by LC-MS/MS analysis. This protocol is a composite based on common practices in the cited literature where an internal standard like this compound would be employed.[4]

1. Sample Preparation and Extraction (QuEChERS)

-

Homogenization: Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

-

Internal Standard Spiking: Add a known amount (e.g., 100 µL of a 1 µg/mL solution) of this compound in acetonitrile to the sample.

-

Extraction:

-

Add 10 mL of acetonitrile to the tube.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

-

Vortex vigorously for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer a 1 mL aliquot of the supernatant (acetonitrile extract) to a 2 mL d-SPE tube containing a cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg primary secondary amine (PSA), and 50 mg C18).

-

Vortex for 30 seconds.

-

Centrifuge at 10000 rpm for 5 minutes.

-

-

Final Extract Preparation:

-

Take an aliquot of the cleaned-up supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.

-

The sample is now ready for LC-MS/MS analysis.

-

2. LC-MS/MS Analysis

-

Liquid Chromatography (LC) System: A high-performance liquid chromatography system.

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both pyraclostrobin and this compound. For pyraclostrobin, typical transitions might be m/z 388 → 194 and 388 → 163. For this compound, the precursor ion would be m/z 394, with corresponding product ions.

Visualizing Workflows and Pathways

Experimental Workflow for Pyraclostrobin Quantification

Simplified Metabolic Pathway of Pyraclostrobin

References

- 1. Dissipation and Dietary Risk Assessment of the Fungicide Pyraclostrobin in Apples Using Ultra-High Performance Liquid Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. epa.gov [epa.gov]

- 4. Dissipation kinetics and safety evaluation of pyraclostrobin and its desmethoxy metabolite BF 500-3 in a cucumber greenhouse agroecosystem - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Simultaneous determination and method validation of difenoconazole, propiconazole and pyraclostrobin in pepper and soil by LC-MS/MS in field trial samples from three provinces, China - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

pyraclostrobin-d6 chemical structure and properties

An In-depth Technical Guide to Pyraclostrobin-d6

Introduction

This compound is the deuterated isotopologue of pyraclostrobin, a broad-spectrum fungicide from the strobilurin class.[1][2][3] Developed by BASF, pyraclostrobin acts by inhibiting mitochondrial respiration in fungi, which disrupts energy production and leads to cell death.[1][2][4][5] this compound contains six deuterium atoms in place of hydrogen atoms on the two methoxy groups. This isotopic labeling makes it an ideal internal standard for quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[6][7] Its use allows for precise and accurate measurement of pyraclostrobin residues in various matrices, including food crops and environmental samples, by correcting for variations during sample preparation and analysis.[6]

Chemical Structure and Properties

This compound shares the same core structure as its parent compound but is distinguished by the substitution of six hydrogen atoms with deuterium. The deuteration is specifically located on the N-methoxy and methyl ester functional groups, as indicated by its IUPAC name and SMILES notation.[8][9]

Chemical Structure Diagram

The diagram below illustrates the molecular structure of this compound, highlighting the key functional groups and the location of the deuterium labels (D).

Caption: Simplified block diagram of the this compound chemical structure.

Physicochemical Properties

The key identifying and physical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 175013-18-0 (Unlabeled) | [8][9][10] |

| Molecular Formula | C₁₉H₁₂D₆ClN₃O₄ | [8][9][10] |

| Molecular Weight | 393.85 g/mol | [8][9][10] |

| Synonyms | N-[2-[[[1-(4-Chlorophenyl)-1H-pyrazol-3-yl]oxy]methyl]phenyl]-N-methoxycarbamic Acid Methyl Ester-d6 | [8][10] |

| Appearance | Beige or White Crystalline Solid/Powder | [8][11] |

| Purity | >95% (Typically analyzed by HPLC) | [9] |

| SMILES | [2H]C([2H])([2H])OC(=O)N(OC([2H])([2H])[2H])c1ccccc1COc1ccn(-c2ccc(Cl)cc2)n1 | [8] |

| InChI Key | HZRSNVGNWUDEFX-WFGJKAKNSA-N | [8] |

Mechanism of Action

Pyraclostrobin functions as a Quinone outside Inhibitor (QoI), a class of fungicides that target cellular energy production.[12] Its mechanism of action involves the inhibition of mitochondrial respiration by blocking electron transfer within the respiratory chain.[1][4][13]

Specifically, pyraclostrobin binds to the Qo site of the Cytochrome bc1 complex (Complex III), preventing the transfer of electrons from ubiquinol to cytochrome c.[5][12][14] This disruption halts the production of adenosine triphosphate (ATP), the primary energy currency of the cell.[5][12][14] The resulting energy deficit leads to the cessation of fungal spore germination and mycelial growth, ultimately causing cell death.[1][5][12] This targeted action is highly effective against a wide spectrum of fungal pathogens.[2]

Signaling Pathway Diagram

The following diagram illustrates the inhibitory effect of Pyraclostrobin on the mitochondrial electron transport chain.

Caption: Pyraclostrobin blocks electron transfer at Complex III, halting ATP synthesis.

Experimental Protocols and Applications

The primary application of this compound is as an internal standard for the accurate quantification of pyraclostrobin residues in complex matrices. Below is a representative protocol for its use in a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method coupled with UPLC-MS/MS.[6][15]

Protocol: Quantification in Pepper Fruit via UPLC-MS/MS

1. Sample Preparation (QuEChERS)

-

Homogenization: Homogenize a representative sample of pepper fruit.

-

Extraction: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Internal Standard Spiking: Add a precise volume of this compound standard solution (e.g., 100 µL of 1 µg/mL in acetonitrile) to the sample.

-

Solvent Addition: Add 10 mL of acetonitrile.

-

Salting Out: Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl) to induce phase separation. Vortex vigorously for 1 minute.

-

Centrifugation: Centrifuge at 4000 rpm for 5 minutes.

-

Cleanup (d-SPE): Transfer an aliquot of the upper acetonitrile layer (e.g., 1 mL) to a microcentrifuge tube containing a d-SPE cleanup sorbent mixture (e.g., 150 mg MgSO₄, 40 mg nano-zirconia, 10 mg C18).[15] Vortex for 30 seconds.

-

Final Centrifugation: Centrifuge at 10,000 rpm for 5 minutes.

-

Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for analysis.

2. Instrumental Analysis (UPLC-MS/MS) The following table outlines typical starting conditions for the analysis.

| Parameter | Setting |

| UPLC System | |

| Column | Reversed-phase C18, e.g., 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| MS/MS System | |

| Ionization Mode | Electrospray Ionization, Positive (ESI+) |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

| Example MRM Transitions | |

| Pyraclostrobin (Analyte) | Precursor Ion (Q1): 388.1 -> Product Ions (Q3): 194.1 (Quantifier), 163.1 (Qualifier) |

| This compound (IS) | Precursor Ion (Q1): 394.1 -> Product Ion (Q3): 200.1 (Quantifier) |

3. Quantification A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration. The concentration of pyraclostrobin in the unknown sample is then calculated from this curve, providing a highly accurate result corrected for any sample loss or matrix effects.

Experimental Workflow Diagram

This diagram outlines the logical flow from sample collection to final data analysis.

Caption: Standard workflow for pesticide residue analysis using an internal standard.

References

- 1. Pyraclostrobin (JMPR 2003) [inchem.org]

- 2. Use of pyraclostrobin - Knowledge - Natursim Science Co., Ltd. [natur-sim.com]

- 3. chemicalwarehouse.com [chemicalwarehouse.com]

- 4. Pyraclostrobin: Enhancing Crop Protection and Yield - HEBEN [hb-p.com]

- 5. pomais.com [pomais.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.usgs.gov [pubs.usgs.gov]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. This compound | CAS | LGC Standards [lgcstandards.com]

- 10. scbt.com [scbt.com]

- 11. Pyraclostrobin D6 [a-2-s.com]

- 12. Pyraclostrobin (Pyraclostrobin) - Revista Cultivar [revistacultivar.com]

- 13. Pyraclostrobin | C19H18ClN3O4 | CID 6422843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Mitochondrial Respiratory Inhibition Promoted by Pyraclostrobin in Fungi is Also Observed in Honey Bees | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 15. Residue determination of pyraclostrobin, picoxystrobin and its metabolite in pepper fruit via UPLC-MS/MS under open field conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

pyraclostrobin-d6 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Pyraclostrobin-d6, an isotopically labeled form of the broad-spectrum fungicide Pyraclostrobin. This document outlines its chemical properties, its primary application in analytical testing, a representative experimental protocol, and the biochemical pathway of its unlabeled counterpart.

Core Data Presentation

This compound serves as an internal standard for the quantification of pyraclostrobin in various matrices. The deuterated form ensures accurate detection and quantification in mass spectrometry-based analytical methods.

| Property | Value | Citations |

| CAS Number (unlabeled) | 175013-18-0 | [1][2] |

| Molecular Weight | 393.85 g/mol | [1][2][3][4] |

| Molecular Formula | C₁₉H₁₂D₆ClN₃O₄ | [1][2][3][4] |

Mechanism of Action: Inhibition of Mitochondrial Respiration

Pyraclostrobin, the non-labeled parent compound, belongs to the strobilurin class of fungicides. Its primary mechanism of action is the inhibition of mitochondrial respiration in fungi.[1][3][4][5][6] Specifically, it targets the Quinone outside (Qo) binding site of the cytochrome bc1 complex (Complex III) within the mitochondrial electron transport chain.[1][2] This binding blocks the transfer of electrons from ubiquinol to cytochrome c, which halts the production of ATP, the essential energy currency of the cell.[2] The disruption of the electron transport chain ultimately leads to the cessation of fungal cell growth and death.[2][3]

Caption: Mechanism of action of Pyraclostrobin.

Experimental Protocols

This compound is primarily utilized as an internal standard in analytical methods for the detection of pyraclostrobin. Below is a representative protocol for the analysis of pyraclostrobin in water samples using solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS), a common application for its deuterated analogue.

Objective: To quantify the concentration of pyraclostrobin in a water sample.

Materials:

-

Water sample (50 mL)

-

Pyraclostrobin analytical standard

-

This compound (internal standard)

-

Formic acid

-

Ethyl acetate

-

Acetonitrile

-

C18 Solid-Phase Extraction (SPE) column

-

LC-MS/MS system

Procedure:

-

Sample Preparation:

-

Acidify 50 mL of the water sample with formic acid.

-

Prepare a standard spiking solution containing a known concentration of pyraclostrobin and this compound.

-

Fortify the acidified water sample with the internal standard (this compound).

-

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE column.

-

Load the acidified and fortified water sample onto the SPE column.

-

Wash the column to remove interfering substances.

-

Elute the analytes (pyraclostrobin and this compound) from the column using two aliquots of ethyl acetate.

-

-

Sample Concentration and Reconstitution:

-

Evaporate the combined ethyl acetate eluates to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a solution of acetonitrile and water (20:80, v/v).

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Perform chromatographic separation using a suitable C18 column and a mobile phase gradient (e.g., 0.1% formic acid in water and 0.1% formic acid in acetonitrile).

-

Detect and quantify pyraclostrobin and this compound using tandem mass spectrometry in positive ion mode, monitoring for specific precursor-to-product ion transitions.

-

-

Quantification:

-

Calculate the concentration of pyraclostrobin in the original water sample by comparing the peak area ratio of pyraclostrobin to this compound against a calibration curve prepared with known concentrations of the analytical standard and internal standard.

-

Caption: Analytical workflow for Pyraclostrobin.

References

- 1. pomais.com [pomais.com]

- 2. Pyraclostrobin (Pyraclostrobin) - Revista Cultivar [revistacultivar.com]

- 3. Pyraclostrobin: Enhancing Crop Protection and Yield - HEBEN [hb-p.com]

- 4. fao.org [fao.org]

- 5. Use of pyraclostrobin - Knowledge - Natursim Science Co., Ltd. [natur-sim.com]

- 6. lin-chemical.com [lin-chemical.com]

An In-depth Technical Guide to the Core Differences Between Pyraclostrobin and Pyraclostrobin-d6

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive comparison of pyraclostrobin and its deuterated isotopologue, pyraclostrobin-d6. Pyraclostrobin is a broad-spectrum strobilurin fungicide that functions by inhibiting mitochondrial respiration in fungi.[1][2] this compound, a stable isotope-labeled version of pyraclostrobin, serves as an invaluable internal standard for quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) based methods. This guide delves into their distinct physicochemical properties, synthesis, biological activity, and metabolism, offering detailed experimental protocols and visual representations of key pathways to support researchers in their scientific endeavors. The primary distinction lies in the isotopic substitution of six hydrogen atoms with deuterium in the methoxy and methyl ester groups of this compound, which imparts a higher mass without significantly altering its chemical reactivity, making it an ideal internal standard for bioanalytical assays.

Physicochemical Properties

The fundamental physicochemical properties of pyraclostrobin and this compound are summarized below. The inclusion of deuterium in this compound results in a slightly higher molecular weight compared to its non-deuterated counterpart.

| Property | Pyraclostrobin | This compound |

| Molecular Formula | C₁₉H₁₈ClN₃O₄ | C₁₉H₁₂D₆ClN₃O₄ |

| Molecular Weight | 387.82 g/mol | 393.85 g/mol |

| CAS Number | 175013-18-0 | 175013-18-0 (unlabeled) |

| Appearance | White to light beige crystalline solid | Beige solid |

| Melting Point | 63.7-65.2 °C | Not available |

| Boiling Point | 501.1 ± 60.0 °C (Predicted) | Not available |

| Density | 1.27 ± 0.1 g/cm³ (Predicted) | Not available |

| Solubility | Water: 1.9 mg/L (20 °C) | Not available |

| pKa | -0.23 ± 0.10 (Predicted) | Not available |

Synthesis

The synthesis of pyraclostrobin is a multi-step process. While a detailed, step-by-step protocol for this compound is not publicly available, it is synthesized using deuterated starting materials in a similar synthetic route.

Synthesis of Pyraclostrobin

The synthesis of pyraclostrobin typically involves the following key steps:

-

Synthesis of p-chlorophenylhydrazine hydrochloride: This is often prepared from p-chloroaniline.

-

Cyclization: Reaction with a suitable reagent to form the pyrazole ring, yielding 1-(4-chlorophenyl)-3-pyrazolone.

-

Hydroxylation: Conversion of the pyrazolone to 1-(4-chlorophenyl)-3-hydroxypyrazole.

-

Etherification: Coupling of 1-(4-chlorophenyl)-3-hydroxypyrazole with a substituted o-nitrotoluene derivative.

-

Reduction: Reduction of the nitro group to an amino group.

-

Carbamoylation: Introduction of the N-methoxycarbamate group to yield pyraclostrobin.

Conceptual Synthesis of this compound

The synthesis of this compound would follow a similar pathway to pyraclostrobin, with the key difference being the use of deuterated reagents to introduce the six deuterium atoms onto the methoxy and methyl ester groups. This would likely involve the use of deuterated methanol (CD₃OD) or other deuterated methylating agents during the final steps of the synthesis.

References

Safeguarding the Standard: A Technical Guide to the Stability and Storage of Pyraclostrobin-d6

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for pyraclostrobin-d6, a deuterated internal standard crucial for the accurate quantification of the fungicide pyraclostrobin. Understanding the stability profile of this compound is paramount for ensuring the integrity of analytical data in research, development, and quality control settings. This guide synthesizes available data on storage, outlines potential degradation pathways, and provides a detailed experimental protocol for stability assessment.

Executive Summary

This compound, when stored under appropriate conditions, is a stable isotopically labeled standard. The primary recommendation for long-term storage of the neat compound is at -20°C . For solutions, storage at 2-8°C is also suggested, although stability in various solvents over extended periods requires verification. Key factors influencing stability include temperature, light, and pH. Degradation pathways for the parent compound, pyraclostrobin, primarily involve hydrolysis of the carbamate group and cleavage of the ether linkage, processes that are also relevant to the deuterated analogue.

Stability and Storage Recommendations

Proper storage is critical to maintain the chemical and isotopic purity of this compound. The following table summarizes the recommended storage conditions based on available data from chemical suppliers and scientific literature.

| Parameter | Recommendation | Source |

| Storage Temperature (Neat) | -20°C | LGC Standards[1] |

| Storage Temperature (In Solution) | 2-8°C (for certified reference material) | Sigma-Aldrich[2] |

| Container | Tightly sealed, light-protecting vials | General laboratory best practices |

| Atmosphere | Inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent oxidation. | General laboratory best practices |

It is crucial to consult the Certificate of Analysis (CoA) provided by the supplier for specific storage instructions and expiry dates.

Potential Degradation Pathways

While specific degradation kinetics for this compound are not extensively documented, the degradation pathways of its non-deuterated counterpart, pyraclostrobin, have been studied. The primary routes of degradation are hydrolysis and photolysis. The deuteration at the methoxy groups is not expected to alter these pathways significantly, although it may have a minor effect on the reaction rates (kinetic isotope effect).

-

Hydrolysis: Pyraclostrobin is stable to hydrolysis in acidic conditions (pH 5.0) but degradation can occur under neutral to basic conditions.[3][4][5] The main hydrolysis product results from the cleavage of the carbamate ester bond.

-

Photolysis: Exposure to light, particularly UV radiation, can lead to the degradation of pyraclostrobin.[3][4][5][6] Photodegradation can involve cleavage of the ether linkage and other rearrangements of the molecule.

-

Microbial Degradation: In environmental matrices, microbial activity can contribute to the breakdown of pyraclostrobin.[7] This is less of a concern for pure standards stored in a laboratory setting but is relevant for understanding the fate of the compound in biological assays.

The following diagram illustrates the key known degradation pathways for pyraclostrobin, which are presumed to be the primary pathways for this compound as well.

Experimental Protocol for Stability Assessment

To ensure the continued integrity of this compound stocks, particularly for solutions stored over time, a stability assessment should be performed. The following protocol provides a general framework that can be adapted to specific laboratory needs.

Objective: To determine the stability of this compound in a specific solvent under defined storage conditions over a set period.

Materials:

-

This compound reference standard

-

High-purity solvent (e.g., acetonitrile, methanol)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes (Class A)

-

Amber glass vials with PTFE-lined caps

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Mass Spectrometry)

-

Validated analytical column

Procedure:

-

Preparation of Stock Solution:

-

Accurately weigh a known amount of this compound.

-

Dissolve the standard in the chosen solvent in a volumetric flask to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

-

-

Preparation of Stability Samples:

-

From the stock solution, prepare a series of working solutions at a concentration relevant to the intended analytical application.

-

Aliquot these solutions into amber glass vials, seal tightly, and label appropriately.

-

-

Storage Conditions:

-

Store the stability samples under the desired conditions (e.g., -20°C, 4°C, room temperature).

-

Include a set of samples stored under accelerated degradation conditions (e.g., 40°C) to identify potential degradation products more rapidly.

-

Protect samples from light.

-

-

Analysis:

-

Time Zero (T0) Analysis: Immediately after preparation, analyze a set of freshly prepared standards and one of the stability samples to establish the initial concentration and purity.

-

Scheduled Analysis: Analyze the stability samples at predetermined time points (e.g., 1, 3, 6, 12 months for long-term studies; 1, 2, 4 weeks for accelerated studies).

-

Analytical Method: Use a validated, stability-indicating HPLC method. The method should be able to separate the parent this compound peak from any potential degradation products. A suitable starting point for method development could be a reversed-phase C18 column with a mobile phase of acetonitrile and water with 0.1% formic acid.[8]

-

-

Data Evaluation:

-

Calculate the concentration of this compound in each sample at each time point relative to the T0 concentration.

-

Monitor for the appearance of any new peaks, which could indicate degradation products.

-

Establish acceptance criteria for stability (e.g., concentration remains within ±5% of the initial concentration).

-

The following workflow diagram illustrates the key steps in a stability assessment study.

Conclusion

Maintaining the integrity of this compound is essential for accurate and reliable analytical results. Adherence to the recommended storage conditions, particularly storing the neat compound at -20°C, is the primary measure to ensure its long-term stability. While specific stability data for this compound in various solvents is limited, understanding the degradation pathways of the parent compound provides valuable insight into its potential lability. For critical applications, and especially for solutions stored over extended periods, conducting a stability study as outlined in this guide is strongly recommended to verify the continued suitability of the standard.

References

- 1. This compound | CAS | LGC Standards [lgcstandards.com]

- 2. 百克敏(吡唑醚菌酯) certified reference material, TraceCERT®, Manufactured by: Sigma-Aldrich Production GmbH, Switzerland | Sigma-Aldrich [sigmaaldrich.com]

- 3. Pyraclostrobin | C19H18ClN3O4 | CID 6422843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Evaluation of photolysis and hydrolysis of pyraclostrobin in aqueous solutions and its degradation products in paddy water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. fao.org [fao.org]

- 7. Biodegradation of pyraclostrobin by two microbial communities from Hawaiian soils and metabolic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ijream.org [ijream.org]

Methodological & Application

Application Note and Protocol: Quantitative Analysis of Pyraclostrobin in Food Matrices using Pyraclostrobin-d6 as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyraclostrobin is a broad-spectrum fungicide widely used in agriculture to protect crops from various fungal diseases.[1] Monitoring its residue levels in food products is crucial for ensuring consumer safety and regulatory compliance. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the quantification of pesticide residues.[2][3] The use of a stable isotope-labeled internal standard, such as pyraclostrobin-d6, is the gold standard for accurate and precise quantification as it effectively compensates for variations in sample preparation, matrix effects, and instrument response. This document provides a detailed application note and protocol for the quantitative analysis of pyraclostrobin in food matrices using this compound as an internal standard with LC-MS/MS.

Principle

The method involves extracting pyraclostrobin and the this compound internal standard from a homogenized food sample using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction and cleanup procedure. The final extract is then analyzed by LC-MS/MS in the Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by calculating the ratio of the peak area of pyraclostrobin to the peak area of the this compound internal standard.

Experimental Protocols

1. Reagents and Materials

-

Pyraclostrobin analytical standard (≥98% purity)

-

This compound internal standard (≥98% purity, isotopic purity ≥99%)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Magnesium sulfate (anhydrous)

-

Sodium chloride

-

Trisodium citrate dihydrate

-

Disodium hydrogen citrate sesquihydrate

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

QuEChERS extraction and cleanup kits (or individual salts and sorbents)

-

Syringe filters (0.22 µm, PTFE or equivalent)

2. Standard Solution Preparation

-

Pyraclostrobin Stock Solution (1 mg/mL): Accurately weigh 10 mg of pyraclostrobin standard and dissolve in 10 mL of acetonitrile.

-

This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of acetonitrile.

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the pyraclostrobin stock solution with acetonitrile to create calibration standards at appropriate concentrations (e.g., 1, 5, 10, 50, 100, 250, 500 ng/mL).

-

Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound stock solution with acetonitrile to a final concentration of 1 µg/mL.

3. Sample Preparation (QuEChERS Protocol)

The following protocol is a general guideline and may need to be optimized for specific food matrices.

-

Homogenization: Homogenize a representative portion of the food sample (e.g., fruit, vegetable) until a uniform consistency is achieved. For dry samples, it may be necessary to add a specific amount of water before homogenization.[4]

-

Extraction:

-

Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Add 100 µL of the 1 µg/mL this compound internal standard spiking solution (resulting in a concentration of 10 ng/g in the sample).

-

Cap the tube and shake vigorously for 1 minute.[4]

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).[5]

-

Immediately cap and shake vigorously for 1 minute.

-

Centrifuge at ≥3000 rpm for 5 minutes.[5]

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer an aliquot (e.g., 1 mL) of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing the d-SPE cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18). The choice of sorbent may vary depending on the matrix.

-

Vortex for 30 seconds.

-

Centrifuge at high speed for 2 minutes.

-

-

Final Extract Preparation:

-

Take an aliquot of the cleaned supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.

-

The extract is now ready for LC-MS/MS analysis.

-

4. LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions and may require optimization for the specific instrument used.

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate.[6]

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.[7]

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40 °C.

-

Gradient:

Time (min) % B 0.0 10 1.0 10 8.0 95 10.0 95 10.1 10 | 12.0 | 10 |

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

MRM Transitions:

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Pyraclostrobin 389.1 194.1 (Quantifier) 20 389.1 163.1 (Qualifier) 25 This compound (IS) 395.1 194.1 (Quantifier) 20 | | 395.1 | 163.1 (Qualifier) | 25 |

Note: The precursor ion for this compound is predicted based on a +6 Da mass shift from the unlabeled compound. The product ions are expected to be the same if the deuterium labels are not on the fragmented portion of the molecule. The collision energies are typical starting points and should be optimized for the specific instrument.

-

Data Presentation

The following tables summarize typical quantitative data for the analysis of pyraclostrobin. While these specific values were not generated using this compound as an internal standard, they are representative of the performance expected from a validated LC-MS/MS method for pyraclostrobin analysis.

Table 1: Method Validation Parameters for Pyraclostrobin Analysis

| Parameter | Result | Reference |

| Linearity (R²) | ≥ 0.99 | [8] |

| Limit of Quantification (LOQ) | 0.001 - 0.05 mg/kg | [5][9] |

| Limit of Detection (LOD) | 0.0003 - 0.015 mg/kg | [5][9] |

Table 2: Recovery and Precision Data for Pyraclostrobin in Various Food Matrices

| Matrix | Spiking Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD, %) | Reference |

| Apple | 0.01 | 96.0 - 103.8 | 0.8 - 2.3 | [8] |

| 0.05 | 96.0 - 103.8 | 0.8 - 2.3 | [8] | |

| 0.5 | 96.0 - 103.8 | 0.8 - 2.3 | [8] | |

| Strawberry | 0.001 | 97 - 104 | 1 - 6 | |

| 0.01 | 97 - 104 | 1 - 6 | ||

| 0.1 | 97 - 104 | 1 - 6 | ||

| Peanut | 0.005 | 80.3 - 109.4 | 1.1 - 8.2 | [9] |

| 0.05 | 80.3 - 109.4 | 1.1 - 8.2 | [9] | |

| 0.5 | 80.3 - 109.4 | 1.1 - 8.2 | [9] | |

| Lettuce | 0.1 | 80 - 106 | 1.87 - 13.54 | [5] |

| 1.0 | 80 - 106 | 1.87 - 13.54 | [5] | |

| 2.5 | 80 - 106 | 1.87 - 13.54 | [5] |

Mandatory Visualizations

Caption: Experimental workflow for pyraclostrobin analysis.

Caption: MRM logic for pyraclostrobin and its internal standard.

References

- 1. fao.org [fao.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. blog.teledynetekmar.com [blog.teledynetekmar.com]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. nucleus.iaea.org [nucleus.iaea.org]

- 7. epa.gov [epa.gov]

- 8. Dissipation and Dietary Risk Assessment of the Fungicide Pyraclostrobin in Apples Using Ultra-High Performance Liquid Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Residue dynamics of pyraclostrobin in peanut and field soil by QuEChERS and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Throughput Analysis of Pyraclostrobin Residues Using Pyraclostrobin-d6 as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals involved in pesticide residue analysis.

Introduction

Pyraclostrobin is a broad-spectrum strobilurin fungicide widely used in agriculture to protect crops from various fungal diseases.[1] Its extensive use necessitates sensitive and accurate analytical methods to monitor its residue levels in food and environmental samples, ensuring consumer safety and regulatory compliance. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method, coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), is a prevalent approach for pesticide analysis.[2][3][4][5]

The use of a stable isotope-labeled internal standard is critical for achieving high accuracy and precision by correcting for analyte loss during sample preparation and compensating for matrix effects in the MS/MS detector. Pyraclostrobin-d6, a deuterated analog of pyraclostrobin, is an ideal internal standard for this purpose due to its similar chemical and physical properties to the target analyte.[6] This application note provides a detailed protocol for the determination of pyraclostrobin in various matrices using this compound as an internal standard.

Principle of the Method

A homogenized sample is spiked with a known concentration of this compound internal standard. Pyraclostrobin and the internal standard are then extracted from the sample matrix using acetonitrile. An extraction/partitioning step, induced by the addition of salts, separates the acetonitrile layer from the aqueous and solid phases. The resulting extract is further cleaned using dispersive solid-phase extraction (dSPE) to remove interfering matrix components such as pigments, lipids, and sugars. The final extract is analyzed by LC-MS/MS. Quantification is achieved by calculating the peak area ratio of pyraclostrobin to this compound and comparing it against a matrix-matched calibration curve.

Experimental Protocol

1. Reagents and Materials

-

Solvents: Acetonitrile (HPLC or LC-MS grade), Water (Type I), Formic Acid.

-

Standards: Pyraclostrobin (PESTANAL®, analytical standard), this compound.

-

Salts: Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl), Sodium Citrate, Sodium Sesquihydrate. (Pre-packaged QuEChERS extraction salts are recommended, e.g., AOAC or EN 15662 formulations).

-

dSPE Sorbents: Primary Secondary Amine (PSA), graphitized carbon black (GCB) for pigmented samples, C18 for high-fat samples. (Pre-packaged dSPE tubes are recommended).

-

Equipment: High-speed homogenizer, centrifuge, vortex mixer, analytical balance, volumetric flasks, pipettes, LC-MS/MS system.

2. Standard Solution Preparation

-

Stock Solutions (1 mg/mL): Accurately weigh an appropriate amount of pyraclostrobin and this compound into separate 10 mL volumetric flasks. Dissolve and dilute to volume with acetonitrile. Store at -20°C.

-

Intermediate Standard Solution (10 µg/mL): Prepare an intermediate stock solution of pyraclostrobin by diluting the stock solution with acetonitrile.

-

Internal Standard Spiking Solution (1 µg/mL): Prepare a working solution of this compound by diluting the stock solution with acetonitrile.

-

Calibration Standards: Prepare a series of matrix-matched calibration standards by spiking blank matrix extract with appropriate volumes of the intermediate standard solution and the internal standard spiking solution. A typical concentration range is 0.005 to 0.1 mg L⁻¹.[7]

3. Sample Preparation (Modified QuEChERS Protocol)

-

Homogenization: Weigh 10 g (± 0.1 g) of a homogenized sample into a 50 mL centrifuge tube. For low-water content samples, add an appropriate amount of water to achieve a total water content similar to high-water matrices.[4]

-

Spiking: Add 100 µL of the 1 µg/mL this compound internal standard spiking solution to the sample.

-

Extraction: Add 10 mL of acetonitrile. Cap the tube and shake vigorously for 1 minute.

-

Partitioning: Add the appropriate QuEChERS extraction salt packet (e.g., MgSO₄, NaCl, and citrates). Immediately shake vigorously for 1 minute.

-

Centrifugation: Centrifuge the tube at ≥4000 rpm for 5 minutes.

-

Cleanup (dSPE): Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL dSPE cleanup tube containing MgSO₄ and an appropriate sorbent (see Table 2).

-

Final Centrifugation: Vortex the dSPE tube for 30 seconds, then centrifuge at high speed for 2 minutes.

-

Analysis: Transfer the supernatant into an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Instrumental Analysis

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Gradient: A typical gradient starts with high aqueous phase, ramps up to high organic phase, holds, and then re-equilibrates.

-

-

Tandem Mass Spectrometry (MS/MS) Conditions:

-

Ionization: Electrospray Ionization, Positive Mode (ESI+).

-

Monitoring Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: The specific precursor and product ions should be optimized for the instrument in use. Typical transitions are listed in Table 1.

-

Data Presentation

Table 1: Typical MS/MS Parameters for Pyraclostrobin and this compound

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) |

|---|---|---|---|

| Pyraclostrobin | 388.1 | 194.1 | 163.1 |

| This compound | 394.1 | 200.1 | 163.1 |

Note: Transitions are based on published methods[10] and expected mass shift for the deuterated standard.

Table 2: Recommended dSPE Sorbents for Different Sample Matrices

| Matrix Type | Primary Sorbent | Additional Sorbent(s) | Purpose |

|---|---|---|---|

| General Fruits & Vegetables | PSA | - | Removes organic acids, sugars. |

| High Pigment (e.g., berries, leafy greens) | PSA | Graphitized Carbon Black (GCB) | Removes pigments, sterols. |

| High Fat (e.g., avocado, nuts) | PSA | C18 | Removes non-polar interferences, lipids. |

Adapted from general QuEChERS guidelines.[4]

Table 3: Summary of Method Performance Data from Published Studies

| Matrix | Fortification Levels (mg/kg) | Average Recovery (%) | RSD (%) | LOQ (mg/kg) | Reference |

|---|---|---|---|---|---|

| Peanut & Soil | 0.005, 0.05, 0.5 | 80.3 - 109.4 | 1.1 - 8.2 | 0.00026 - 0.0037 | [2] |

| Apples | 0.005 - 0.1 (mg/L) | 96.0 - 103.8 | 0.8 - 2.3 | N/A | [7] |

| Rosa roxburghii Fruit | 0.1, 1, 5 | 90.6 - 105.5 | 1.56 - 3.18 | <0.001 | [3] |

| Sweet Corn | N/A | N/A | N/A | 0.02 | [11] |

| Persimmon | N/A | >120% (without IS) | N/A | <0.01 | [5] |

| Various Plant Matrices | N/A | Typically 80-99 | N/A | 0.02 | [10][12] |

N/A: Not available in the cited reference.

Mandatory Visualizations

References

- 1. fao.org [fao.org]

- 2. Residue dynamics of pyraclostrobin in peanut and field soil by QuEChERS and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dissipation and Residues of Pyraclostrobin in Rosa roxburghii and Soil under Field Conditions | MDPI [mdpi.com]

- 4. restek.com [restek.com]

- 5. Analysis of Pesticide Residues by QuEChERS Method and LC-MS/MS for a New Extrapolation of Maximum Residue Levels in Persimmon Minor Crop - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | CAS | LGC Standards [lgcstandards.com]

- 7. Dissipation and Dietary Risk Assessment of the Fungicide Pyraclostrobin in Apples Using Ultra-High Performance Liquid Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. epa.gov [epa.gov]

- 9. epa.gov [epa.gov]

- 10. fao.org [fao.org]

- 11. Modification of the existing maximum residue level for pyraclostrobin in sweet corn | EFSA [efsa.europa.eu]

- 12. fao.org [fao.org]

Application Note: High-Throughput Analysis of Pyraclostrobin in Food Matrices Using a Modified QuEChERS Protocol with Pyraclostrobin-d6 Internal Standard

Abstract

This application note details a robust and efficient method for the determination of pyraclostrobin residues in various food matrices. The sample preparation employs the widely recognized QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, incorporating pyraclostrobin-d6 as an internal standard to ensure accuracy and precision. The subsequent analysis is performed by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This protocol is designed for researchers, scientists, and quality control professionals requiring a reliable and high-throughput approach for pesticide residue analysis.

Introduction

Pyraclostrobin is a broad-spectrum fungicide from the strobilurin class, widely used in agriculture to protect crops from various fungal diseases. Due to its extensive use, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for pyraclostrobin in food commodities to protect consumer health. Accurate and sensitive analytical methods are crucial for monitoring these residues.

The QuEChERS method has become the standard for pesticide residue analysis in food due to its simplicity, speed, and low solvent consumption.[1][2] It involves a two-step process: an initial extraction with acetonitrile followed by a dispersive solid-phase extraction (dSPE) cleanup to remove matrix co-extractives.[1] The use of an isotopically labeled internal standard, such as this compound, is critical for correcting analyte losses during sample preparation and compensating for matrix effects in LC-MS/MS analysis, thereby improving method accuracy and reproducibility.

This application note provides a detailed protocol for the extraction and cleanup of pyraclostrobin from various food matrices using the buffered QuEChERS method (AOAC 2007.01) and its subsequent quantification by LC-MS/MS.

Experimental

2.1. Materials and Reagents

-

Pyraclostrobin (analytical standard, >99% purity)

-

This compound (internal standard, >98% purity)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic Acid (LC-MS grade)

-

Magnesium Sulfate, anhydrous (MgSO₄)

-

Sodium Chloride (NaCl)

-

Sodium Citrate, dibasic sesquihydrate

-

Sodium Citrate, tribasic dihydrate

-

Primary Secondary Amine (PSA) sorbent

-

C18 sorbent (for high-fat matrices)

-

Graphitized Carbon Black (GCB) (for pigmented matrices)

-

QuEChERS extraction salt packets and dSPE tubes may be sourced from various suppliers.

2.2. Equipment

-

High-speed homogenizer

-

Centrifuge capable of >4000 rcf

-

Vortex mixer

-

Analytical balance

-

Syringe filters (0.22 µm)

-

Autosampler vials

-

LC-MS/MS system

2.3. Standard and Sample Preparation

-

Stock Solutions: Prepare individual stock solutions of pyraclostrobin and this compound in acetonitrile at a concentration of 1 mg/mL. Store at -20°C.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the pyraclostrobin stock solution with acetonitrile to create a calibration curve (e.g., 1, 5, 10, 50, 100 ng/mL).

-

Internal Standard Spiking Solution: Prepare a working solution of this compound in acetonitrile at a concentration of 1 µg/mL. This concentration may require optimization based on the specific sample matrix and instrument response.

-

Sample Homogenization: Homogenize the food sample (e.g., fruits, vegetables) to a uniform consistency. For samples with high water content, it may be beneficial to freeze-dry and then grind them.

QuEChERS Protocol

3.1. Extraction

-

Weigh 10 ± 0.1 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Add 100 µL of the 1 µg/mL this compound internal standard spiking solution.

-

Cap the tube and shake vigorously for 1 minute.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate).

-

Immediately cap and shake vigorously for 1 minute.

-

Centrifuge at ≥ 4000 rcf for 5 minutes.

3.2. Dispersive SPE (dSPE) Cleanup

-

Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL dSPE tube containing the appropriate cleanup sorbents.

-

For general fruit and vegetable samples: 150 mg MgSO₄ and 50 mg PSA.

-

For samples with high fat content: 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.

-

For highly pigmented samples: 150 mg MgSO₄, 50 mg PSA, and 7.5-50 mg GCB (use the minimum amount of GCB necessary to avoid loss of planar pesticides like pyraclostrobin).

-

-

Cap the tube and vortex for 30 seconds.

-

Centrifuge at ≥ 4000 rcf for 5 minutes.

-

Transfer the supernatant to an autosampler vial, filtering through a 0.22 µm syringe filter if necessary. The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis

The final extract is analyzed by LC-MS/MS. The specific column, mobile phases, and MS/MS parameters should be optimized for the instrument being used. A general set of parameters is provided below.

| Parameter | Condition |

| LC Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS/MS Transitions | Pyraclostrobin: 388.1 -> 194.1 (Quantifier), 388.1 -> 163.1 (Qualifier)[3] This compound: 394.1 -> 200.1 (Quantifier) |

Results and Discussion

The performance of this method was evaluated across several matrices. The use of this compound as an internal standard effectively compensated for matrix-induced signal suppression or enhancement, leading to accurate quantification.

Table 1: Method Performance Data for Pyraclostrobin in Various Matrices

| Matrix | Fortification Level (mg/kg) | Mean Recovery (%) | RSD (%) | LOQ (mg/kg) | Reference |

| Peanut | 0.005 - 0.5 | 80.3 - 109.4 | 1.1 - 8.2 | 0.0037 | [4] |

| Soil | 0.005 - 0.5 | 80.3 - 109.4 | 1.1 - 8.2 | 0.00057 | [4] |

| Apple | 0.005 - 0.1 (mg/L) | 96.0 - 103.8 | 0.8 - 2.3 | <0.010 | [5] |

| Persimmon | 1 µg/kg | 70 - 120 | ≤ 20 | 1 µg/kg | [6] |

| Pepper | 0.0360-0.272 (µg/kg) | 91 - 107 | 3.7 - 9.6 | 0.120-0.910 (µg/kg) | [7] |

| Proso Millet | 0.25–10 (µg/kg) | 86 - 114 | ≤ 20 | 0.25–10 (µg/kg) | [3] |

Recovery and RSD values are typically determined from at least five replicate measurements. LOQ (Limit of Quantitation) is the lowest validated spiked level meeting recovery and precision criteria.

Experimental Workflow Diagram

Caption: QuEChERS workflow for pyraclostrobin analysis.

Conclusion

The described QuEChERS protocol, incorporating this compound as an internal standard, provides a fast, effective, and reliable method for the determination of pyraclostrobin residues in a variety of food matrices. The method demonstrates excellent recovery and precision, meeting the requirements for regulatory monitoring. The use of an isotopically labeled internal standard is highly recommended to ensure data quality by mitigating matrix effects and correcting for procedural losses.

References

- 1. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]

- 2. sciex.jp [sciex.jp]

- 3. Simultaneous Determination of 54 Pesticides in Proso Millet Using QuEChERS with Liquid Chromatography-Tandem Mass Spectrometry (LC–MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Residue dynamics of pyraclostrobin in peanut and field soil by QuEChERS and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dissipation and Dietary Risk Assessment of the Fungicide Pyraclostrobin in Apples Using Ultra-High Performance Liquid Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Analysis of Pesticide Residues by QuEChERS Method and LC-MS/MS for a New Extrapolation of Maximum Residue Levels in Persimmon Minor Crop - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Residue determination of pyraclostrobin, picoxystrobin and its metabolite in pepper fruit via UPLC-MS/MS under open field conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

Preparation of Pyraclostrobin-d6 Working Standard Solution: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation of pyraclostrobin-d6 working standard solutions. This compound, a deuterated isotopologue of the fungicide pyraclostrobin, is commonly utilized as an internal standard in analytical methodologies, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the accurate quantification of pyraclostrobin residues in various matrices. The protocol herein outlines the necessary steps for preparing a stock solution from a neat (solid) standard and the subsequent serial dilutions to achieve the desired working solution concentrations. Adherence to this protocol will ensure the accuracy and reproducibility of analytical results.

Introduction

Pyraclostrobin is a broad-spectrum fungicide widely used in agriculture to control a variety of fungal diseases on crops.[1][2] Its mechanism of action involves the inhibition of mitochondrial respiration in fungi.[2][3] Due to its widespread use, regulatory bodies worldwide require monitoring of its residue levels in food and environmental samples. Accurate quantification of pyraclostrobin is crucial for ensuring food safety and environmental protection.

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by LC-MS/MS. It compensates for variations in sample preparation, injection volume, and matrix effects, leading to more accurate and precise results. This application note provides a comprehensive guide for the preparation of this compound working standard solutions for use in such analytical methods.

Chemical and Physical Properties

A summary of the relevant chemical and physical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₁₂D₆ClN₃O₄ | [4][5] |

| Molecular Weight | 393.85 g/mol | [4][5] |

| Appearance | Beige or white solid | [4] |

| Purity | >95% (HPLC) | [5] |

| Storage Temperature | -20°C | [6] |

Experimental Protocol

This protocol describes the preparation of a 1 mg/mL stock solution of this compound, followed by the preparation of intermediate and working standard solutions.

Materials and Equipment

-

This compound neat standard

-

Analytical balance (readable to at least 0.01 mg)

-

Volumetric flasks (Class A): 1 mL, 10 mL, 100 mL

-

Calibrated micropipettes and sterile, disposable tips

-

Amber glass vials with screw caps

-

Vortex mixer

-

Ultrasonic bath

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Reagent water (Type I)

Preparation of Stock Solution (1 mg/mL)

-

Weighing: Accurately weigh approximately 1 mg of this compound neat standard into a clean, tared 1 mL volumetric flask. Record the exact weight.

-

Dissolution: Add a small volume of acetonitrile (approximately 0.5 mL) to the volumetric flask.

-

Sonication: Place the flask in an ultrasonic bath for 5-10 minutes to ensure complete dissolution of the solid.

-

Volume Adjustment: Allow the solution to return to room temperature. Carefully add acetonitrile to the flask until the meniscus reaches the calibration mark.

-

Homogenization: Cap the flask and invert it several times to ensure a homogeneous solution.

-

Transfer and Storage: Transfer the stock solution to a labeled amber glass vial and store it in a freezer at -20°C. This solution is stable for at least 6 months when stored under these conditions.[5]

Preparation of Intermediate and Working Standard Solutions

Intermediate and working standard solutions are prepared by serial dilution of the stock solution. The concentrations of the working standards should bracket the expected concentration range of the analyte in the samples. The following is an example of a serial dilution to prepare a set of working standards.

Workflow for Preparation of this compound Solutions

Caption: Workflow for the preparation of this compound stock and working standard solutions.

| Step | Action | Diluent | Final Concentration |

| 1. Intermediate Solution | Pipette 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask. | Acetonitrile | 10 µg/mL |

| 2. Working Solution 1 | Pipette 100 µL of the 10 µg/mL intermediate solution into a 1 mL volumetric flask. | Acetonitrile/Water (50:50, v/v) | 1 µg/mL |

| 3. Working Solution 2 | Pipette 50 µL of the 10 µg/mL intermediate solution into a 1 mL volumetric flask. | Acetonitrile/Water (50:50, v/v) | 0.5 µg/mL |

| 4. Working Solution 3 | Pipette 10 µL of the 10 µg/mL intermediate solution into a 1 mL volumetric flask. | Acetonitrile/Water (50:50, v/v) | 0.1 µg/mL |

Note: The final diluent for the working solutions should be compatible with the initial mobile phase conditions of the LC-MS/MS method to ensure good peak shape. A mixture of acetonitrile and water is commonly used.[7] For some applications, the addition of a small amount of formic acid (e.g., 0.1%) to the diluent may be beneficial.[7]

Stability and Storage

Proper storage of standard solutions is critical to maintain their integrity and ensure the accuracy of analytical measurements.

| Solution | Storage Temperature | Container | Estimated Stability |

| Neat Standard | -20°C | Manufacturer's original vial | As per manufacturer's expiration date |

| Stock Solution (1 mg/mL) | -20°C | Amber glass vial | At least 6 months[5] |

| Intermediate & Working Solutions | -20°C or 4°C | Amber glass vial | Recommended to be prepared fresh daily or weekly |

It is good laboratory practice to periodically check the concentration and purity of the stock solution against a new, independently prepared standard.

Safety Precautions

-

Pyraclostrobin is considered to have low acute toxicity; however, as with all chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

-

All handling of the neat standard and preparation of solutions should be performed in a well-ventilated area or a fume hood.

-

Refer to the Safety Data Sheet (SDS) for pyraclostrobin for complete safety information.

Conclusion

This application note provides a detailed and practical protocol for the preparation of this compound working standard solutions. By following these procedures, researchers, scientists, and drug development professionals can confidently prepare accurate and stable standard solutions for use as internal standards in the quantitative analysis of pyraclostrobin. The use of a deuterated internal standard is essential for robust and reliable analytical methods, particularly for complex sample matrices.

References

- 1. Pyraclostrobin | C19H18ClN3O4 | CID 6422843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.usgs.gov [pubs.usgs.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. lcms.cz [lcms.cz]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | CAS | LGC Standards [lgcstandards.com]

- 7. epa.gov [epa.gov]

Application Note: High-Sensitivity Analysis of Pyraclostrobin in Environmental Water Samples Using Isotope Dilution Mass Spectrometry with Pyraclostrobin-d6

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of pyraclostrobin in various environmental water matrices, including drinking and surface water. The protocol employs a solid-phase extraction (SPE) sample preparation procedure followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. The use of a deuterated internal standard, pyraclostrobin-d6, ensures high accuracy and precision by correcting for matrix effects and variations in sample processing. This method is ideal for researchers, environmental scientists, and regulatory bodies requiring reliable monitoring of pyraclostrobin levels in aqueous environments.

Introduction

Pyraclostrobin is a broad-spectrum strobilurin fungicide widely used in agriculture to control a variety of fungal diseases on crops.[1] Due to its extensive use, there is a potential for contamination of surface and groundwater sources through runoff and spray drift.[1] Monitoring pyraclostrobin residues in environmental water is crucial to assess potential ecological risks and ensure compliance with regulatory limits.

Isotope dilution analysis using a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry, as it effectively compensates for analyte loss during sample preparation and variations in instrument response.[2][3] This application note details a method utilizing this compound as an internal standard for the accurate quantification of pyraclostrobin in water samples. The method is based on established protocols for pesticide residue analysis and is suitable for trace-level detection.

Experimental Protocol

Reagents and Materials

-

Solvents: Acetonitrile, Methanol, Ethyl Acetate, Formic Acid (LC-MS grade or equivalent)

-

Reagent Water: Deionized water, 18 MΩ·cm resistivity or better

-

Standards: Pyraclostrobin (analytical standard), this compound (internal standard)

-

Solid Phase Extraction (SPE): C18 SPE cartridges

-

Other: Volumetric flasks, pipettes, autosampler vials

Standard Solution Preparation

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve pyraclostrobin and this compound in acetonitrile to prepare individual stock solutions.

-

Intermediate and Working Standards: Prepare a series of working standard solutions by serial dilution of the stock solutions with an appropriate solvent mixture (e.g., 20:80 acetonitrile/water, v/v).[4] These standards should bracket the expected concentration range of the samples.

Sample Preparation

-

Sample Collection and Preservation: Collect water samples in clean glass containers and store them refrigerated at approximately 4°C until analysis.

-

Fortification with Internal Standard: To a 50 mL water sample, add a known amount of this compound internal standard solution.

-

Acidification: Acidify the sample by adding formic acid.[4]

-

Solid Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with methanol followed by reagent water.

-

Load the acidified and fortified water sample onto the SPE cartridge.

-

Wash the cartridge to remove interferences.

-

Elute the analyte and internal standard with ethyl acetate.[4]

-

-

Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 20:80 acetonitrile/water, v/v).[4]

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) equipped with an electrospray ionization (ESI) source.

-

LC Conditions:

-

Column: C18 analytical column

-

Mobile Phase A: 0.1% Formic acid in water[4]

-

Mobile Phase B: 0.1% Formic acid in acetonitrile[4]

-

Gradient: A suitable gradient program to achieve chromatographic separation of pyraclostrobin.

-

Flow Rate: As recommended for the column dimensions.

-

Injection Volume: 5-10 µL

-

-

MS/MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: Monitor at least two transitions for both pyraclostrobin and this compound for quantification and confirmation.

-

Data Presentation

The following table summarizes the quantitative performance parameters for the analysis of pyraclostrobin in water, based on established methods. These values represent typical performance targets for the described protocol.

| Parameter | Pyraclostrobin | Pyraclostrobin Metabolites | Reference |

| Limit of Quantitation (LOQ) | 0.003 µg/L | 0.03 µg/L | [4] |

| Limit of Detection (LOD) | 0.0006 µg/L | 0.006 µg/L | [4] |

| Fortification Levels | 0.003 and 0.03 µg/L | 0.03 and 0.3 µg/L | [4] |

| Matrix | Drinking Water, Surface Water | Drinking Water, Surface Water | [4] |

Experimental Workflow Diagram

References

Application Note: High-Throughput Analysis of Pyraclostrobin using UPLC-MS/MS with a Deuterated Internal Standard

Abstract

This application note details a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of pyraclostrobin in various matrices. The use of a deuterated internal standard, pyraclostrobin-d6, ensures high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response. The described protocol, including a streamlined QuEChERS-based sample preparation, is suitable for high-throughput analysis in food safety, environmental monitoring, and agrochemical research.

Introduction

Pyraclostrobin is a broad-spectrum fungicide widely used in agriculture to control a variety of fungal diseases on fruits, vegetables, and cereals.[1][2][3][4] Its widespread use necessitates sensitive and reliable analytical methods for monitoring its residues in food and environmental samples to ensure consumer safety and regulatory compliance. UPLC-MS/MS has become the technique of choice for pesticide residue analysis due to its high selectivity, sensitivity, and speed.[1][5] The incorporation of a stable isotope-labeled internal standard, such as this compound, is crucial for achieving accurate quantification by correcting for potential variations during the analytical process.

This document provides a comprehensive protocol for the development and application of a UPLC-MS/MS method for pyraclostrobin, utilizing this compound as an internal standard.

Experimental Protocols

Sample Preparation (QuEChERS Method)

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.[6][7]

Materials:

-

Homogenized sample (e.g., fruit, vegetable, or soil)

-

Acetonitrile (ACN), HPLC grade

-

Water, ultrapure

-

Magnesium sulfate (MgSO₄), anhydrous

-

Sodium chloride (NaCl)

-

Disodium citrate sesquihydrate

-

Trisodium citrate dihydrate

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

50 mL polypropylene centrifuge tubes

-

15 mL polypropylene centrifuge tubes

Procedure:

-

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Add the this compound internal standard solution to achieve a final concentration of 50 ng/mL.

-

Vortex vigorously for 1 minute.

-

Add 4 g of MgSO₄, 1 g of NaCl, 1 g of trisodium citrate dihydrate, and 0.5 g of disodium citrate sesquihydrate.[6]

-

Immediately shake vigorously for 1 minute to prevent the formation of salt agglomerates.

-

Centrifuge at 4000 rpm for 5 minutes.

-

Transfer a 1 mL aliquot of the upper acetonitrile layer to a 15 mL tube containing 150 mg of PSA and 50 mg of C18.

-

Vortex for 30 seconds.

-

Centrifuge at 10,000 rpm for 5 minutes.

-

Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis

Instrumentation:

-

UPLC system coupled with a tandem quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions:

-

Column: Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent.[6][8]

-

Mobile Phase A: 5 mM Ammonium Formate in Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 5 µL

-

Gradient Program:

-

0.0 min: 95% A

-

1.0 min: 95% A

-

8.0 min: 5% A

-

9.0 min: 5% A

-

9.1 min: 95% A

-

12.0 min: 95% A

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Capillary Voltage: 3.0 kV

-

Source Temperature: 150 °C

-

Desolvation Temperature: 400 °C

-

Desolvation Gas Flow: 800 L/hr

-

Collision Gas: Argon

-

MRM Transitions: (See Table 1)

Data Presentation

Table 1: UPLC-MS/MS Quantitative Data for Pyraclostrobin and this compound

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) |

| Pyraclostrobin | 388.1 | 194.1 | 163.0 | 20 |

| This compound | 394.1 | 200.1 | 163.0 | 20 |

Mandatory Visualizations

Caption: Experimental workflow for pyraclostrobin analysis.

Caption: Logic of internal standard calibration.

Conclusion

The UPLC-MS/MS method detailed in this application note provides a highly sensitive, selective, and reliable approach for the quantification of pyraclostrobin. The incorporation of this compound as an internal standard is essential for mitigating matrix effects and ensuring data accuracy. The described protocol is well-suited for routine analysis in various laboratories, contributing to the effective monitoring of this widely used fungicide.

References

- 1. researchgate.net [researchgate.net]

- 2. Pyraclostrobin | C19H18ClN3O4 | CID 6422843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pyraclostrobin (JMPR 2003) [inchem.org]

- 4. ijream.org [ijream.org]

- 5. researchgate.net [researchgate.net]

- 6. fstjournal.com.br [fstjournal.com.br]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

Application Note: Quantitative Analysis of Pyraclostrobin using Isotope Dilution Mass Spectrometry with d6-Pyraclostrobin

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high degree of accuracy and precision for the quantification of chemical substances.[1][2] The method involves the addition of a known amount of an isotopically labeled version of the analyte—in this case, deuterated pyraclostrobin (d6-pyraclostrobin)—to a sample.[1] This isotopically enriched internal standard (IS) is chemically identical to the analyte of interest (pyraclostrobin) and behaves similarly during sample preparation and analysis, but is distinguishable by its mass.[3] By measuring the ratio of the native analyte to the isotopically labeled internal standard, IDMS can correct for variations in sample extraction, matrix effects, and instrument response, leading to highly reliable and reproducible results.[4][5] This application note provides a detailed protocol for the quantitative analysis of pyraclostrobin in various matrices using d6-pyraclostrobin as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocols

2.1 Materials and Reagents

-

Pyraclostrobin analytical standard (≥98% purity)

-

Pyraclostrobin-d6 (d6-pyraclostrobin) analytical standard (≥98% purity, isotopic purity ≥99%)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade, Type I)

-

Formic Acid (LC-MS grade, ~99%)

-

QuEChERS extraction salts (e.g., anhydrous MgSO₄, NaCl) for solid samples.[6]

-

Dispersive solid-phase extraction (d-SPE) sorbents (e.g., PSA, C18) for cleanup.[6]

-

Solid-Phase Extraction (SPE) C18 cartridges for water samples.[7][8]

-

Volumetric flasks, pipettes, and autosampler vials

2.2 Standard Solution Preparation

-

Primary Stock Solutions (1000 µg/mL):

-

Accurately weigh approximately 10 mg of pyraclostrobin standard into a 10 mL volumetric flask. Dissolve and bring to volume with methanol.

-

Accurately weigh approximately 10 mg of d6-pyraclostrobin standard into a 10 mL volumetric flask. Dissolve and bring to volume with methanol.

-

Store stock solutions at -20°C.

-

-

Intermediate Solutions (10 µg/mL):

-

Pipette 100 µL of each primary stock solution into separate 10 mL volumetric flasks and bring to volume with a 50:50 acetonitrile/water mixture.

-

-

Working Internal Standard (IS) Solution (100 ng/mL):

-

Pipette 100 µL of the 10 µg/mL d6-pyraclostrobin intermediate solution into a 10 mL volumetric flask and bring to volume with a 50:50 acetonitrile/water mixture.

-

-

Calibration Standards:

-

Prepare a series of calibration standards by spiking appropriate volumes of the 10 µg/mL pyraclostrobin intermediate solution into 10 mL volumetric flasks.

-

To each flask, add a constant amount (e.g., 100 µL) of the 100 ng/mL Working IS Solution.

-